2-アミノ-N-イソプロピルベンゼンスルホンアミド

概要

説明

2-Amino-N-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C9H14N2O2S and its molecular weight is 214.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-N-isopropylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-isopropylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高度なバッテリー科学

高度なバッテリー科学では、スルホンアミド化合物は電解質製剤における潜在的な用途について調査されています。その化学的安定性と導電率は、高性能バッテリーへの応用に適している可能性があります。

これらの分野はそれぞれ、2-アミノ-N-イソプロピルベンゼンスルホンアミドの独自の化学的特性を活用して、科学研究における革新的なソリューションと進歩を探求しています .

作用機序

Target of Action

It is known that sulfonamides, a class of compounds to which 2-amino-n-isopropylbenzenesulfonamide belongs, often target enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides, including 2-Amino-N-isopropylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the action of PABA, which is essential for the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by 2-Amino-N-isopropylbenzenesulfonamide affects the biochemical pathway of DNA synthesis in bacteria . This disruption of the DNA synthesis pathway leads to the inability of the bacteria to replicate, thereby inhibiting their growth .

Result of Action

The result of the action of 2-Amino-N-isopropylbenzenesulfonamide is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it potentially useful in the treatment of bacterial infections.

生化学分析

Biochemical Properties

2-Amino-N-isopropylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with histone deacetylase (HDAC) and kinase enzymes, showing inhibitory activity against these enzymes . These interactions are crucial as they can influence the regulation of gene expression and protein function, impacting various cellular processes.

Cellular Effects

The effects of 2-Amino-N-isopropylbenzenesulfonamide on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory action on HDAC can lead to changes in gene expression patterns, which can affect cell proliferation and apoptosis . Additionally, its interaction with kinase enzymes can alter cell signaling pathways, impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-Amino-N-isopropylbenzenesulfonamide exerts its effects through binding interactions with biomolecules. It inhibits the activity of HDAC and kinase enzymes by binding to their active sites, preventing them from carrying out their normal functions . This inhibition can lead to changes in gene expression and protein activity, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N-isopropylbenzenesulfonamide can change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over time if exposed to light or air . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Amino-N-isopropylbenzenesulfonamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

2-Amino-N-isopropylbenzenesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of the metabolic processes, influencing metabolic flux and metabolite levels . For instance, its interaction with HDAC can affect the metabolism of acetyl groups, impacting the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, 2-Amino-N-isopropylbenzenesulfonamide is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.

Subcellular Localization

The subcellular localization of 2-Amino-N-isopropylbenzenesulfonamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with target enzymes and proteins, influencing its overall biochemical activity.

生物活性

2-Amino-N-isopropylbenzenesulfonamide, commonly referred to as a sulfonamide compound, exhibits significant biological activity primarily as an antibacterial agent. This article delves into its mechanisms of action, research findings, potential therapeutic applications, and comparative analysis with structurally similar compounds.

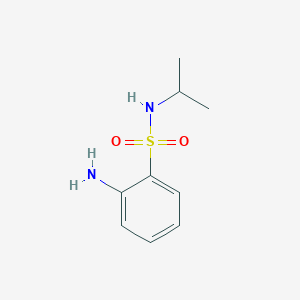

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 214.29 Da. Its structure features a benzene ring substituted with an isopropyl group and an amino group attached to the sulfonamide functional group. This configuration is crucial for its biological reactivity and interactions within biological systems.

2-Amino-N-isopropylbenzenesulfonamide acts primarily as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), which plays a vital role in bacterial folate synthesis. By mimicking p-aminobenzoic acid (PABA), it disrupts the production of folic acid, essential for bacterial growth and replication. This inhibition leads to impaired DNA synthesis in bacteria, ultimately resulting in bacterial cell death.

Additionally, this compound has been shown to interact with various cellular pathways, influencing gene expression and cellular signaling. For instance, it has effects on histone deacetylases (HDACs), which are involved in regulating gene expression through chromatin remodeling. Such interactions suggest potential applications in cancer therapy, where modulation of HDAC activity can lead to altered cell proliferation and apoptosis.

Antibacterial Properties

The primary application of 2-Amino-N-isopropylbenzenesulfonamide is in the field of antibacterial therapy . Its effectiveness against various bacterial strains has been documented in several studies:

- In vitro studies demonstrate that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Clinical relevance is highlighted by its potential use in treating infections caused by resistant bacterial strains.

Other Therapeutic Potential

Research indicates that beyond its antibacterial properties, 2-Amino-N-isopropylbenzenesulfonamide may have implications in:

- Cancer treatment : Due to its interaction with HDACs, there is potential for this compound to be explored as part of therapies targeting specific cancers.

- Anti-inflammatory applications : Preliminary studies suggest that sulfonamide derivatives can modulate inflammatory responses, although more research is needed to establish this effect conclusively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-Amino-N-isopropylbenzenesulfonamide, a comparison with structurally similar compounds is useful. The table below summarizes key characteristics:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| 2-Amino-N-(tert-butyl)benzenesulfonamide | 954268-81-6 | 0.96 | Antibacterial |

| 2-Amino-N-ethylbenzenesulfonamide | 98489-77-1 | 0.96 | Antibacterial |

| 2-Amino-N-cyclopropylbenzenesulfonamide | 443987-16-4 | 0.95 | Antibacterial |

| 2-Amino-N-isopropylbenzenesulfonamide | 761435-31-8 | 1.00 | Antibacterial; HDAC inhibitor |

This table illustrates that while many compounds share structural similarities, the specific configuration of 2-Amino-N-isopropylbenzenesulfonamide enhances its binding affinity for DHPS, making it particularly effective as an antibacterial agent.

Case Studies and Research Findings

Several studies have reported on the biological activity of 2-Amino-N-isopropylbenzenesulfonamide:

- Study on Bacterial Resistance : A study published in Journal of Antimicrobial Chemotherapy highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be a candidate for further development in combating antibiotic resistance.

- Cancer Cell Line Inhibition : Research conducted on various cancer cell lines demonstrated that compounds similar to 2-Amino-N-isopropylbenzenesulfonamide exhibited cytotoxic effects, indicating potential for use in cancer therapies.

- Inflammation Modulation : Preliminary findings suggest that this compound may influence inflammatory pathways, warranting further investigation into its role in treating inflammatory diseases .

特性

IUPAC Name |

2-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMDLZQSUMZMHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588425 | |

| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761435-31-8 | |

| Record name | 2-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。